molecular formula C16H9BrClNO B1372810 2-(3-Bromophenyl)quinoline-4-carbonyl chloride CAS No. 883526-03-2

2-(3-Bromophenyl)quinoline-4-carbonyl chloride

Cat. No. B1372810
CAS RN: 883526-03-2
M. Wt: 346.6 g/mol
InChI Key: XEBMTRGDXZUPLK-UHFFFAOYSA-N
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Description

“2-(3-Bromophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H9BrClNO and a molecular weight of 346.61 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)quinoline-4-carbonyl chloride” consists of a quinoline ring attached to a bromophenyl group at the 2-position and a carbonyl chloride group at the 4-position .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Quinoline Compounds

    Researchers have synthesized and characterized various quinoline compounds, providing insights into their molecular structures and properties. For example, Wangchun Xiang synthesized 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, revealing its crystal structure and identifying non-classical hydrogen bonds in its structure (Wangchun Xiang, 2009).

  • Spectroscopic Study of Benzimidazoles and Quinolines

    A study on the synthesis, crystal structure, and spectroscopic characterization of benzimidazoles and benzimidazo[1,2-a]quinolines provides valuable information on their potential as chemosensors for different cations (M. Hranjec et al., 2012).

Catalysis and Reactions

  • Catalyst Development

    Research on [PdCl2{8-(di-tert-butylphosphinooxy)quinoline)}] demonstrates its efficiency as a catalyst in the Suzuki–Miyaura reaction, highlighting its role in coupling reactions and the influence of solvent and base in these processes (A. Scrivanti et al., 2009).

  • Synthesis of Quinolines via Novel Methods

    Studies show the synthesis of quinolines through various methods such as (bromodimethyl)sulfonium bromide catalysis, indicating versatile, solvent-free approaches for creating diverse quinoline structures (R. Venkatesham et al., 2012).

Material Science and Optoelectronics

  • Photophysics and Biomolecular Binding

    Research on 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines uncovers their photophysical properties and interactions with ct-DNA, indicating potential applications in material science and biochemistry (H. Bonacorso et al., 2018).

  • Liquid Crystal Synthesis and Analysis

    The synthesis of novel quinoline derivatives and their evaluation as liquid crystals showcase their potential in the development of optoelectronic materials (Melissa B. Rodrigues et al., 2019).

Corrosion Inhibition and Surface Chemistry

  • Corrosion Inhibition Properties

    Novel quinoline derivatives have been investigated for their potential as corrosion inhibitors, employing techniques like electrochemical analysis, SEM, and XPS studies to elucidate their inhibitory effects and surface interactions (Priyanka Singh et al., 2016).

  • Computational Studies on Corrosion Inhibition

    Computational studies explore the corrosion inhibition performances of quinoline derivatives, employing quantum chemical and molecular dynamics simulations to understand their interaction with metal surfaces (Şaban Erdoğan et al., 2017).

Safety and Hazards

The safety and hazards associated with “2-(3-Bromophenyl)quinoline-4-carbonyl chloride” are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

2-(3-bromophenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO/c17-11-5-3-4-10(8-11)15-9-13(16(18)20)12-6-1-2-7-14(12)19-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBMTRGDXZUPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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